![molecular formula C17H14O4 B2729533 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 22445-53-0](/img/structure/B2729533.png)
2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione
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Description
2-(2,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of compounds, as well as to synthesize new compounds. It is a relatively simple compound, with a molecular formula of C14H12O4, and a molecular weight of 248.25 g/mol.
Scientific Research Applications
Novel Compounds Synthesis
Researchers have explored the reaction of 1,2-indanedione with 3,5-dimethoxyaniline, leading to several products. These include 2,2'-bis(3,5-dimethoxyphenyl-amino)[3,3'-biindene]-1,1'-dione and its diastereomers, highlighting the compound's role in synthesizing complex molecules with potential applications in organic electronics and photonics (B. Taylor, P. Carroll, M. Joullié, 1999).
Structural Analysis and Chirality
The study of axially chiral 1,2‐diketones, such as 1‐(3,4‐dimethoxyphenyl)propane‐1,2‐dione, offers insights into the stereochemistry and structural dynamics of these compounds. This work contributes to our understanding of how substituents affect molecular geometry, which is crucial for the design of chiral materials with specific optical properties (J. Hartung, K. Špehar, I. Svoboda, H. Fuess, 2004).
Push–Pull Systems and Electronic Properties
The development of T-shaped (donor–π–)2acceptor–π–donor push–pull systems based on Indan-1,3-dione demonstrates the compound's utility in creating materials with novel electronic and optical properties. These studies are foundational for advancing organic electronics, particularly in applications like nonlinear optics and photovoltaics (P. Solanke, F. Bureš, O. Pytela, M. Klikar, T. Mikysek, L. Mager, A. Barsella, Z. Růžičková, 2015).
Piezochromism and Cell Imaging
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-10-7-8-13(14(9-10)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVWHDUAVOGFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione |
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